molecular formula C18H17N3OS B2583456 2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide CAS No. 931239-27-9

2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide

Cat. No. B2583456
CAS RN: 931239-27-9
M. Wt: 323.41
InChI Key: WJDIHHDBWYMKOW-UHFFFAOYSA-N
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Description

“2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide” is a biochemical used for proteomics research . Its molecular formula is C18H17N3OS and its molecular weight is 323.42 .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom, which could be related to the compound , are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .


Molecular Structure Analysis

The structure of the compound is present in its zwitterionic tautomer in the solid state . The two C–O bond lengths differ slightly .


Chemical Reactions Analysis

The title compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, antiinflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .

Scientific Research Applications

Therapeutic Potential of Quinoline and Quinazoline Derivatives

Antidiabetic Applications

Quinoline derivatives, specifically those acting as dipeptidyl peptidase IV (DPP IV) inhibitors, have been identified as effective treatments for type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin molecules, thus promoting insulin secretion and offering a validated approach for T2DM management (Mendieta et al., 2011).

Anticancer and Antimicrobial Activities

Quinoline and quinazoline alkaloids have been explored for their significant bioactivities, including antitumor, antimicrobial, and antiviral effects. These compounds and their analogs, derived from natural sources or synthesized, have shown promise in anticancer and drug development, particularly against malaria and certain cancers (Shang et al., 2018).

Corrosion Inhibition

Quinoline derivatives have also been reported as effective anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them useful in protecting against metallic corrosion (Verma et al., 2020).

Chemotherapeutic Agents

Quinoline-containing compounds are being pursued for their potential as chemotherapeutic agents. The structural diversity of quinoline derivatives allows for a broad spectrum of biological activities, making them attractive candidates for drug development, especially in the context of cancer treatment (Hussaini, 2016).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, a similar compound, 2-(4-aminophenyl)benzothiazole derivatives bearing semicarbazone and thiosemicarbazone moiety, has been found to have membrane perturbing as well as intracellular mode of action .

properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-N-quinolin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-12(23-16-8-6-14(19)7-9-16)18(22)21-15-10-13-4-2-3-5-17(13)20-11-15/h2-12H,19H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDIHHDBWYMKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2N=C1)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-aminophenyl)thio]-N-quinolin-3-ylpropanamide

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